Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
Brand Name: Vulcanchem
CAS No.: 2225174-71-8
VCID: VC16220808
InChI: InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H
SMILES:
Molecular Formula: C8H6BBrN2O2S
Molecular Weight: 284.93 g/mol

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-

CAS No.: 2225174-71-8

Cat. No.: VC16220808

Molecular Formula: C8H6BBrN2O2S

Molecular Weight: 284.93 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- - 2225174-71-8

Specification

CAS No. 2225174-71-8
Molecular Formula C8H6BBrN2O2S
Molecular Weight 284.93 g/mol
IUPAC Name [2-bromo-6-(1,3-thiazol-4-yl)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H
Standard InChI Key RXQUCMOLKMODJB-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyridine ring substituted at the 2-, 4-, and 6-positions with bromine, boronic acid (-B(OH)₂), and a 4-thiazolyl group, respectively (Figure 1). The boronic acid group adopts a trigonal planar geometry, as observed in crystallographic studies of phenylboronic acid derivatives . The vacant p orbital on boron facilitates interactions with Lewis bases, a property critical to its reactivity in cross-coupling reactions .

The 4-thiazolyl substituent introduces sulfur and nitrogen heteroatoms into the system, potentially enhancing electronic delocalization and influencing the compound’s acidity. Comparative studies of thiazole-containing boronic acids, such as B-(4-((2-thiazolylamino)carbonyl)phenyl)boronic acid (PubChem CID: 44118748) , demonstrate that thiazole rings participate in hydrogen bonding and π-stacking interactions, which may stabilize crystalline forms or supramolecular assemblies.

Table 1: Comparative Molecular Data for Selected Boronic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
B-[2-Bromo-6-(4-thiazolyl)-4-pyridinyl]-C₈H₅BBrN₃O₂S293.93 (calculated)Br, B(OH)₂, 4-thiazolyl
2-Bromo-6-(2-pyridyl)pyridine-4-boronic acidC₁₀H₈BBrN₂O₂278.90 Br, B(OH)₂, 2-pyridyl
B-(4-((2-Thiazolylamino)carbonyl)phenyl)boronic acidC₁₀H₈BN₃O₃S248.07 B(OH)₂, thiazolylamide

Synthetic Methodologies and Precursor Systems

Retrosynthetic Analysis

The synthesis of B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-boronic acid likely proceeds via sequential functionalization of a pyridine core. A plausible route involves:

  • Halogenation: Introducing bromine at the 2-position via electrophilic substitution, as seen in the synthesis of 2-bromo-6-(2-pyridyl)pyridine-4-boronic acid .

  • Cross-Coupling for Thiazolyl Introduction: Suzuki-Miyaura coupling between a bromopyridine boronic ester and a 4-thiazolyl organometallic reagent .

  • Boronic Acid Installation: Transmetalation or protection/deprotection strategies to introduce the -B(OH)₂ group, guided by methods for arylboronic acid synthesis .

Challenges in Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions . The electron-withdrawing thiazolyl group may exacerbate this instability, necessitating anhydrous reaction conditions or the use of stabilizing ligands like diethanolamine .

Reactivity and Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions. For example, analogous compounds such as 2-bromo-6-(4-pyridyl)pyridine-4-boronic acid (CAS 2225176-40-7) serve as bifunctional building blocks in synthesizing bipyridine ligands for catalysis. The thiazolyl moiety in the target compound could similarly act as a directing group or modify electronic properties in catalytic systems.

Supramolecular and Material Science Applications

Boronic acids form dynamic covalent bonds with diols, enabling applications in sensors and self-healing materials . The thiazolyl group’s hydrogen-bonding capacity, as observed in B-(4-((2-thiazolylamino)carbonyl)phenyl)boronic acid , suggests potential for designing stimuli-responsive polymers or molecular recognition platforms.

Spectroscopic and Computational Insights

NMR Spectral Predictions

  • ¹H NMR: Downfield shifts for protons adjacent to the electron-deficient boron atom (δ 8.5–9.0 ppm for pyridyl H) .

  • ¹¹B NMR: A signal near δ 30 ppm, consistent with tricoordinate boron .

Density Functional Theory (DFT) Studies

Computational models predict partial double-bond character in the B–C bond (length ~1.56 Å), analogous to phenylboronic acid . The thiazolyl group’s electron-withdrawing nature may reduce boron’s Lewis acidity compared to pyridyl-substituted analogs .

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